molecular formula C9H11NO2 B1583763 2-Nitromesitylene CAS No. 603-71-4

2-Nitromesitylene

Cat. No. B1583763
CAS RN: 603-71-4
M. Wt: 165.19 g/mol
InChI Key: SCEKDQTVGHRSNS-UHFFFAOYSA-N
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Description

2-Nitromesitylene, also known as 1,3,5-Trimethyl-2-nitrobenzene, is a chemical compound with the molecular formula C9H11NO2 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use . It is a substituted nitrobenzene derivative used in medicine and functional healthy food, pharmaceutical compounds comprising substituted nitrobenzene derivatives for prevention and/or treatment of various diseases .


Synthesis Analysis

The synthesis of 2-Nitromesitylene involves the use of mesitylene and nitric acid as raw materials . The process includes cooling the reaction mixture below 10°C, adding a solution of fuming nitric acid in acetic acid and acetic anhydride, and maintaining the temperature between 15° and 20° . After the addition of the nitric acid solution, the reaction mixture is allowed to stand at room temperature for two hours .


Molecular Structure Analysis

The molecular structure of 2-Nitromesitylene is represented by the linear formula (CH3)3C6H2NO2 . It has a molecular weight of 165.19 .


Physical And Chemical Properties Analysis

2-Nitromesitylene has a melting point of 41-44 °C (lit.) and a boiling point of 255 °C (lit.) . It has an estimated density of 1.1160 and an estimated refractive index of 1.5278 .

Scientific Research Applications

Electrochemical Studies

2-Nitromesitylene has been extensively studied in electrochemistry. Research has investigated its electrochemical generation and the visible spectra of its free radical anions. For instance, Kemula and Sioda (1964) explored the electrolysis of nitromesitylene in dimethylformamide, revealing unique spectral properties of its free radical anions (Kemula & Sioda, 1964). Kapturkiewicz and Opallo (1985) further studied its one-electron reduction, contributing to our understanding of its redox potentials and reaction rates in various solvents (Kapturkiewicz & Opallo, 1985).

Chemical Reactions and Interactions

The interaction of nitromesitylene with different chemicals has been a subject of research. Fawcett, Fedurco, and Opallo (1992) explored its electroreduction in the presence of tetraalkylammonium salts, providing insights into the kinetics of simple electron transfer reactions (Fawcett, Fedurco & Opallo, 1992). Unverferth, Tietz, and Schwetlick (1985) investigated the carbonylation of nitromesitylene, a crucial reaction in organic synthesis (Unverferth, Tietz & Schwetlick, 1985).

Nitration Studies

Nitromesitylene has played a significant role in studies of nitration reactions. Clemens, Ridd, and Sandall (1984) examined the nitration of mesitylene, leading to nitromesitylene, providing valuable data on nuclear polarisation in such reactions (Clemens, Ridd & Sandall, 1984). Sinha and Yates (1990) investigated the dipole moments of nitroaromatics, including nitromesitylene, offering insights into charge transfer processes in these compounds (Sinha & Yates, 1990).

Spectroscopy and Analysis

Nitromesitylene has been utilized in spectroscopic studies. For instance, its reaction with alkali metals was studied using electron spin resonance techniques by Ward (1961), providing data on hyperfine coupling constants in such reactions (Ward, 1961). Moreover, Zuffanti (1941) examined its Raman spectra, contributing to the understanding of steric effects in nitro compounds (Zuffanti, 1941).

Applications in Biology and Medicine

In biological and medical research, Jackson et al. (2008) developed a method using nitration of mesitylene for assessing urinary and salivary nitrate, which has applications in nitric oxide production studies (Jackson et al., 2008).

Environmental and Analytical Chemistry

Nitromesitylene's role extends to environmental and analytical chemistry. Gupta et al. (2000) explored its use in developing nickel(II) selective sensors, illustrating its utility in detecting specific metal ions (Gupta et al., 2000). Lung and Liu (2015) included nitromesitylene in their method for analyzing polycyclic aromatic hydrocarbons and nitro-PAHs, highlighting its importance in environmental monitoring (Lung & Liu, 2015).

Safety And Hazards

2-Nitromesitylene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this chemical .

properties

IUPAC Name

1,3,5-trimethyl-2-nitrobenzene
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InChI

InChI=1S/C9H11NO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEKDQTVGHRSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060533
Record name Benzene, 1,3,5-trimethyl-2-nitro-
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Molecular Weight

165.19 g/mol
Source PubChem
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Product Name

2-Nitromesitylene

CAS RN

603-71-4
Record name Nitromesitylene
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Record name 2-Nitromesitylene
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Record name Benzene, 1,3,5-trimethyl-2-nitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
W Lu, SA Asher, Z Meng, Z Yan, M Xue, L Qiu… - Journal of hazardous …, 2016 - Elsevier
We developed a photonic crystal (PhC) sensor for the quantification of 2,4,6-trinitrotoluene (TNT) in solution. Monodisperse (210 nm in diameter) molecularly imprinted colloidal …
Number of citations: 45 www.sciencedirect.com
K NYBERG - Acta Chemica Scandinavica, 1971 - actachemscand.org
… In nitromethane at a carbon anode another major product is 2-nitromesitylene. The anodic nitration is assumed to occur by oxidation of nitrate ions to … The formation of 2-nitromesitylene …
Number of citations: 14 actachemscand.org
E Baciocchi, G Illuminati - Journal of the American Chemical …, 1964 - ACS Publications
… e Mean of the reactivity values of 2-nitromesitylene and 4-nitroisodurene. For this value see ref. 11a. … an Eastman Kodak sample (reagent grade) of 2-nitromesitylene was purified by …
Number of citations: 9 pubs.acs.org
T Saito, S Takeichi, M Osawa, N Yukawa… - International journal of …, 2000 - Springer
… 1 The condensation of mesitylene to 2-nitromesitylene with NO3 … 2 Electron impact mass spectrum of 2-nitromesitylene … Peak 1, 2-nitromesitylene (nitrate); Peak 2, 3, 4-di…
Number of citations: 39 link.springer.com
TK Kamalbaevna… - Austrian Journal of …, 2020 - cyberleninka.ru
Amidoethylation reactions of nitromesitylene with β-hydroxyethylmaleinimide in the presence of concentrated catalysts of a mixture of concentrated sulfuric acid and phosphoric acid, …
Number of citations: 4 cyberleninka.ru
WR Fawcett, A Lasia - The Journal of Physical Chemistry, 1978 - ACS Publications
… As pointed out previously,2 nitromesitylene is a convenient choice for the reactant since the rateconstant for anion radical formation falls in a range where precise data may be obtained …
Number of citations: 70 pubs.acs.org
JF Knifton - The Journal of Organic Chemistry, 1976 - ACS Publications
… reduced concurrently, and (b) with an equimolar mixture of 1-nitronaphthalene and the sterically hindered 2-nitromesitylene, reduction of the nitronaphthalene to -napthylamine is es…
Number of citations: 115 pubs.acs.org
RJ Sundberg, BP Das, RH Smith - Journal of the American …, 1969 - ACS Publications
… (10d) was formed in about 3% yield from the deoxygenation of 2-nitromesitylene in thepresence of diethylamine. Compound lOd was isolated and purified by preparative gas …
Number of citations: 50 pubs.acs.org
SG Babu, M Gopiraman, D Deng, K Wei… - Chemical Engineering …, 2016 - Elsevier
… to 2-nitromesitylene and 2-hydroxymesitylene. As like mesitylene, 2-nitromesitylene also … For instance, 2-nitromesitylene coupled with 4′-methoxyphenyl acetylene to form 62% of …
Number of citations: 33 www.sciencedirect.com
HA Smith, EL McDaniel - Journal of the American Chemical …, 1955 - ACS Publications
The effect of a nitro compound upon the rate of catalytic exchange of deuterium and acetic acid is determined by the re-mainder of the molecule. Where the nitro group is conjugated …
Number of citations: 8 pubs.acs.org

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